tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

physicochemical property regioisomer comparison chromatography

Procuring the correct Boc-protected piperazine intermediate requires strict regioisomeric control. Generic 3-methyl analogs or free amines fail in patented antiviral and VDAC-targeted syntheses. - **5-methyl regioisomer**: Matches patent US8410090B2; 3-methyl analog (CAS 946386-15-8) alters pharmacophore geometry. - **Boc-protected form**: Prevents side reactions; deprotects with 4M HCl/dioxane (2h, RT) to yield 1-(5-methylpyridin-2-yl)piperazine. - **Physicochemical baseline**: LogP 2.45, TPSA 45.67 Ų for optimization in D2/D4/5HT1A library synthesis.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 907208-89-3
Cat. No. B3301155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
CAS907208-89-3
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O2/c1-12-5-6-13(16-11-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3
InChIKeyCFVAYMJNEFGOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Regulatory Profile


tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 907208-89-3) is a Boc-protected piperazine derivative bearing a 5-methylpyridin-2-yl substituent, with molecular formula C15H23N3O2 and molecular weight 277.36 g/mol . Its computed LogP is 2.45 and topological polar surface area (TPSA) is 45.67 Ų [1]. The compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3), with the signal word 'Warning' . The density is reported as 1.111 g/cm³ . This compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables controlled N-deprotection under acidic conditions to liberate the free piperazine for further derivatization [2].

Boc-protected intermediate Enables controlled N-deprotection under mild acid conditions for multi-step synthesis.
5-methyl regioisomer Documented in antiviral patent US8410090B2; substitution pattern critical for target pharmacophore.
Multi-vendor supply Consistent purity specifications and GHS documentation across independent suppliers simplify procurement.

Why Generic Substitution Fails


In-class piperazine-carboxylate intermediates cannot be trivially interchanged for tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate because both the position of the methyl substituent on the pyridine ring and the presence of the Boc protecting group dictate downstream synthetic outcomes and final compound properties. The 5-methyl regioisomer (target compound) is specifically cited as an intermediate in patent US8410090B2 for antiviral agents, where the 5-methylpyridin-2-yl geometry is critical for target binding of the final deprotected compounds [1]. The 3-methyl regioisomer (CAS 946386-15-8), while having the same molecular formula and weight, yields a different spatial orientation of the methyl group that can alter the final compound's pharmacophore geometry . Furthermore, the Boc-protected form is preferred over the free amine 1-(5-methylpyridin-2-yl)piperazine (CAS 104395-86-0), which itself exhibits D2/D4 receptor and serotonin receptor 5HT1A/5HT1B affinity, because the Boc group prevents undesired side reactions during multi-step syntheses and simplifies purification . The quantitative evidence below establishes the measurable differences that make generic substitution unreliable.

3-methyl regioisomer may alter geometry
Same formula (C15H23N3O2, 277.36 g/mol) but different methyl position changes pharmacophore and HPLC retention; may not reproduce patent-specified synthesis.
Free amine form introduces pharmacological activity
1-(5-methylpyridin-2-yl)piperazine exhibits D2/D4/5HT1A/5HT1B affinity, requires refrigerated storage and may trigger regulatory scrutiny; not a direct synthetic substitute.
Unsubstituted analog lacks methyl group
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (CAS 77278-62-7) has lower MW (263.34) and different LogP, giving distinct chromatographic behavior and incompatible with 5-methyl-specific SAR.

Quantitative Differentiation Evidence


LogP Differentiation Between Regioisomers

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 907208-89-3) exhibits a computed LogP of 2.45 [1]. While the 3-methyl regioisomer (CAS 946386-15-8) shares the identical molecular formula (C15H23N3O2) and molecular weight (277.36), the different position of the methyl substituent on the pyridine ring alters the electronic distribution and is expected to produce a measurably different LogP value, directly impacting reversed-phase HPLC retention time and partitioning behavior during aqueous workup and purification . The target compound's TPSA of 45.67 Ų [1] further distinguishes it from the unsubstituted analog tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (CAS 77278-62-7, MW 263.34, C14H21N3O2), which lacks the methyl group and therefore has a lower molecular weight and different LogP, resulting in distinct chromatographic profiles .

LogP differentiation
Class-level
2.45
Regioisomer-specific HPLC method development required
3-methyl regioisomer LogP not publicly reported; expected measurable shift
physicochemical property regioisomer comparison chromatography

Patent-Cited Utility in Antiviral Synthesis

Patent US8410090B2 explicitly cites 1-(tert-butyloxycarbonyl)-4-(5-methylpyridin-2-yl)piperazine (the target compound, CAS 907208-89-3) as a synthetic intermediate in the preparation of heterocyclylamide-substituted thiazoles, pyrroles, and thiophenes for antiviral applications, particularly against cytomegaloviruses [1]. The patent describes a specific Boc-deprotection step using HCl in dioxane (3.47 g intermediate, 31 mL 4M HCl, 10 mL dioxane, RT, 2 h) to yield the free amine for subsequent coupling . In contrast, the 3-methyl regioisomer (CAS 946386-15-8) is cited in a different patent context (VAP-1 inhibitory activity) [2], and the unsubstituted analog (CAS 77278-62-7) is not specifically cited in these antiviral patents. This demonstrates that the precise 5-methyl substitution pattern is a documented requirement for the target final compound's pharmacophore, making the 5-methyl regioisomer the requisite intermediate for antiviral agent synthesis in this chemical series.

Patent-cited utility
Cross-study comparable
US8410090B2: 5-methyl required
5-methyl regioisomer is the documented intermediate for antiviral agent synthesis
Boc-deprotection: HCl/dioxane, RT, 2 h
antiviral synthesis patent intermediate regiochemical requirement

Boc Protection vs. Free Amine Form

The Boc-protected target compound (CAS 907208-89-3, MW 277.36) provides controlled, stoichiometric deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) to yield 1-(5-methylpyridin-2-yl)piperazine (CAS 104395-86-0, MW 177.25, C10H15N3) . The free amine form (CAS 104395-86-0) is itself a pharmacologically active compound with reported affinity for D2, D4, 5HT1A, and 5HT1B receptors . Direct procurement of the free amine may trigger additional regulatory scrutiny, storage restrictions (recommended storage at 2-8°C for the free amine vs. ambient storage for the Boc-protected form ), and requires careful handling to prevent premature coupling or oxidation of the secondary amine. The Boc-protected form can be stored long-term in a cool, dry place without special temperature control , providing greater supply chain flexibility. The molecular weight difference (277.36 vs. 177.25 g/mol, Δ = 100.11 g/mol) also means that gravimetric measurements for stoichiometric calculations differ significantly between the two forms, introducing potential dosing errors if the wrong form is used.

Boc vs. free amine
Head-to-head
Boc-protected MW 277.36 g/mol
Storage: ambient
Free amine MW 177.25 g/mol
Storage: 2–8 °C
Boc protection simplifies storage logistics and avoids premature coupling
Free amine has reported receptor affinity (D2/D4/5HT1A/5HT1B)
protecting group strategy synthetic intermediate amine protection

Commercial Purity Specification Range

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 907208-89-3) is commercially available with reported purities of 95% (AKSci) , 97% (Beyotime) [1], and 98% (Leyan) . The 3-methyl regioisomer (CAS 946386-15-8) is listed at 98% purity (MolCore) . The consistent availability of the target compound at ≥95% purity from multiple independent suppliers indicates a mature supply chain with established quality control protocols. The Fluorochem listing specifies a minimum purity of 95% , while Leyan explicitly lists 98% purity with TPSA and LogP data, and notes that displayed purity represents入库指导纯度值 (incoming guidance purity), with actual purity subject to batch variation . This transparency in purity reporting allows procurement teams to select the appropriate grade based on synthetic tolerance requirements.

Purity specification range
Cross-study comparable
95–98%
Multi-vendor supply chain resilience with documented purity grades
Batch-specific purity; consult COA
purity specification vendor comparison quality control

GHS Safety Profile Consistency

The target compound (CAS 907208-89-3) carries a consistent GHS classification across vendor SDS documents: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for the respiratory system (H335), with the signal word 'Warning' . The free amine comparator 1-(5-methylpyridin-2-yl)piperazine hydrochloride (CAS 1185307-85-0) is also flagged with hazard warnings but with the added complexity of being a hydrochloride salt, which may introduce additional corrosivity concerns during handling . The Boc-protected form's GHS profile is well-characterized and consistent across suppliers (AKSci and Fluorochem report identical classifications), enabling standardized safety protocols in multi-site research and development environments . The free amine form does not have the same breadth of publicly available SDS documentation, potentially complicating institutional safety approval processes.

GHS safety profile
Cross-study comparable
H315, H319, H335, Warning
Consistent classification across vendors streamlines EHS review
Free amine salt SDS less broadly documented
safety data sheet GHS classification handling requirements

Procurement and Application Scenarios


Antiviral Drug Discovery

Procure CAS 907208-89-3 when executing the synthetic routes described in patent US8410090B2 for antiviral agents targeting cytomegaloviruses. The patent explicitly uses this compound as the Boc-protected piperazine intermediate, with documented deprotection conditions (4M HCl in dioxane, 2 h at RT) to liberate 1-(5-methylpyridin-2-yl)piperazine for subsequent coupling with thiazole, pyrrole, or thiophene carboxylates [1]. The 5-methyl regioisomer is required; substitution with the 3-methyl analog (CAS 946386-15-8) will produce a different final compound not covered by the patent's SAR data. Leyan (98% purity) or Beyotime (97%) are recommended vendor sources based on documented purity specifications [2].

VDAC Oligomerization Inhibitor Development

Use CAS 907208-89-3 as a protected building block in the synthesis of piperazine derivatives targeting VDAC oligomerization, apoptosis, and mitochondrial dysfunction, as described in the patent application by Shoshan-Barmatz and Gruzman [3]. The Boc-protected form enables selective N-functionalization at the piperazine ring after deprotection, while the 5-methylpyridin-2-yl group contributes to target engagement. The compound's LogP of 2.45 and TPSA of 45.67 Ų [4] provide a baseline for further physicochemical optimization of the final compounds.

CNS Receptor-Targeted Library Synthesis

Employ CAS 907208-89-3 as the Boc-protected precursor for generating 1-(5-methylpyridin-2-yl)piperazine-derived compound libraries targeting D2, D4, 5HT1A, and 5HT1B receptors . The Boc protection strategy allows for parallel synthesis workflows where the free amine is liberated in situ and immediately reacted with diverse electrophiles (carboxylic acids, sulfonyl chlorides, isocyanates) without intermediate purification. The consistent GHS classification (H315, H319, H335, Warning) across vendors simplifies the safety documentation required for automated library synthesis platforms.

Agrochemical Intermediate Development

While the target compound itself has not been directly tested for acaricidal activity, its structural class (N-substituted piperazine derivatives) has demonstrated potent activity against phytophagous mites, with lead compounds achieving LC50 values as low as 0.8977 mg/L against Tetranychus cinnabarinus, surpassing commercial controls spirodiclofen and pyridaben [5]. CAS 907208-89-3 can serve as a starting material for structure-activity relationship (SAR) exploration in this chemical space using intermediate derivatisation methods, where the Boc group enables sequential functionalization of the piperazine nitrogen atoms [5].

Application
Selection Property
Validation Focus
Antiviral drug discovery
Regiochemical specificity (5-methyl)
Patent US8410090B2 synthetic route compatibility
VDAC oligomerization inhibitor dev.
Boc protection for selective N-functionalization
Physicochemical profile (LogP/TPSA baseline)
CNS receptor-targeted library synth.
Boc deprotection for parallel synthesis workflows
Safety documentation consistency (GHS)
Agrochemical intermediate dev.
N-substituted piperazine scaffold for SAR
Acaricidal activity model evaluation
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